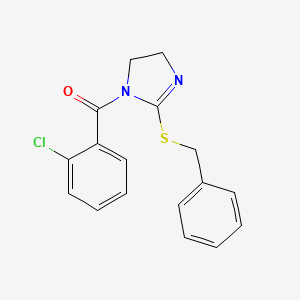

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKJLYWWNIQPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole typically involves a multi-step reaction sequence. One common method starts with the condensation of 2-chlorobenzaldehyde with 2-mercapto-N-(2-phenylethyl)acetamide in the presence of a catalyst to form an intermediate. This intermediate is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as ammonia (NH3) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: Its unique structure makes it suitable for the synthesis of novel materials with specific properties.

Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular weight : 226.72 g/mol .

- SMILES : C1N=C(NC1)SCc2ccccc2Cl .

- Synthesis : Likely involves thiolation of a dihydroimidazole precursor followed by benzoylation, analogous to methods for related compounds (e.g., reactions with 2-chloro-4,5-dihydro-1H-imidazole and arylhydrazinecarbonitriles) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

Key Observations :

Electron Effects: The 2-chlorobenzoyl group in the target compound enhances electrophilicity compared to simpler imidazoles (e.g., 2-benzyl-4,5-dihydro-1H-imidazole ). This may influence reactivity in nucleophilic substitution or coordination chemistry.

Lipophilicity and Solubility :

- The benzylsulfanyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), similar to 2-(2-methylbenzylthio) derivatives . However, carboxylic acid substituents (e.g., in ) drastically improve aqueous solubility via ionization .

Biological Activity: Insecticidal Activity: The difluoromethylphenoxy group in ’s compound enhances insecticidal potency, likely due to increased membrane permeability and target binding . Pharmacological Targets: Lofexidine’s dichlorophenoxyethyl group enables α2-adrenergic receptor agonism, highlighting how halogenation and ether linkages direct therapeutic effects .

Pharmacokinetic and Thermodynamic Profiles

- Thermochemical Stability: Density functional theory (DFT) studies (e.g., B3LYP functional ) predict that the 2-chlorobenzoyl group increases resonance stabilization compared to non-aromatic substituents.

- Metabolism : Sulfanyl groups are prone to oxidative metabolism (e.g., sulfoxidation), whereas halogenated aromatics (e.g., 2-chlorobenzoyl) may resist degradation, extending half-life .

Biological Activity

2-(Benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₃ClN₂S

- Molecular Weight : 270.79 g/mol

- Structure : The compound features a benzyl sulfanyl group and a chlorobenzoyl moiety attached to a dihydroimidazole ring.

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. Research has shown that compounds containing the imidazole nucleus exhibit significant antibacterial and antifungal activities.

- Study Findings : In a comparative study, various imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin and norfloxacin .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 20 | E. coli |

| Ciprofloxacin | 28 | E. coli |

| Norfloxacin | 30 | S. aureus |

Anticancer Activity

The imidazole framework is recognized for its anticancer properties. Studies have reported that imidazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

- Mechanism of Action : The compound appears to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity, particularly against breast cancer cell lines such as MCF-7 .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of imidazole derivatives. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

- Case Study : A recent study demonstrated that an imidazole derivative reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

- Formation of the imidazole ring via cyclization reactions.

- Introduction of the benzylsulfanyl and chlorobenzoyl groups through nucleophilic substitution reactions.

Q & A

Basic: What are the optimized synthesis protocols for 2-(benzylsulfanyl)-1-(2-chlorobenzoyl)-4,5-dihydro-1H-imidazole?

The synthesis typically involves multi-step procedures, starting with the condensation of benzyl amines with chlorinated aromatic precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-chlorobenzoyl chloride with a dihydroimidazole intermediate under inert conditions (argon/nitrogen) .

- Thiol incorporation : Introducing the benzylsulfanyl group via thiol-ene reactions or alkylation, using catalysts like potassium carbonate in DMF or THF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of the compound?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm the 2-chlorobenzoyl and benzylsulfanyl groups. The dihydroimidazole ring protons appear as doublets (δ 3.5–4.5 ppm) .

- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S), and 750 cm⁻¹ (C-Cl) validate functional groups .

- X-ray crystallography : Resolves stereochemistry and validates bond lengths/angles (e.g., S-C bond at ~1.81 Å) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to identify electrophilic/nucleophilic sites. For example, the 2-chlorobenzoyl group’s electron-deficient carbonyl carbon is prone to nucleophilic attack .

- Molecular dynamics simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Advanced: How can conflicting data on biological activity between similar imidazole derivatives be resolved?

- Comparative structure-activity relationship (SAR) studies : Systematically replace substituents (e.g., chlorine vs. bromine) and test against standardized assays (e.g., MIC for antimicrobial activity) .

- Dose-response curves : Quantify IC50 values under controlled conditions (pH, temperature) to minimize variability .

Advanced: What strategies are effective in analyzing the steric and electronic effects of substituents on the compound’s stability?

- X-ray crystallography : Reveals steric hindrance from the benzylsulfanyl group and torsional strain in the dihydroimidazole ring .

- DFT-based NBO analysis : Quantifies electron delocalization (e.g., sulfanyl group’s electron donation to the imidazole ring) .

Advanced: How can solvent effects influence the compound’s reaction pathways in oxidation or reduction reactions?

- Protic solvents (e.g., methanol) : Stabilize transition states in oxidation reactions (e.g., sulfoxide formation with H2O2) via hydrogen bonding .

- Aprotic solvents (e.g., DCM) : Enhance nucleophilicity in reductions (e.g., LiAlH4-mediated conversion to amines) .

Basic: What purification methods are recommended to achieve high-purity samples of this compound?

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted 2-chlorobenzoyl chloride .

- Recrystallization : Ethanol/water (3:1) yields crystals with ≥99% purity, verified by melting point analysis (mp ~145–148°C) .

Advanced: What experimental approaches can validate the compound’s hypothesized mechanism of action in enzyme inhibition?

- Kinetic assays : Measure Ki values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

- Molecular docking (AutoDock Vina) : Simulate binding interactions with enzyme active sites (e.g., cytochrome P450) .

Advanced: How do isotopic labeling techniques aid in tracking metabolic pathways of this compound in in vitro studies?

- 13C/2H labeling : Synthesize isotopologues (e.g., 13C at the benzoyl group) and monitor degradation via LC-MS .

- Radiolabeling (3H) : Quantify metabolite accumulation in cell lysates using scintillation counting .

Advanced: What strategies address discrepancies between theoretical (DFT) predictions and experimental reaction yields for this compound?

- Multivariate optimization : Vary temperature, solvent, and catalyst loadings using Design of Experiments (DoE) to align practical yields with DFT-predicted transition states .

- Post-reaction analysis (HPLC-MS) : Identify side products (e.g., over-oxidized sulfones) that reduce yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.